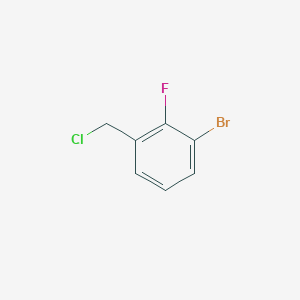

1-Bromo-3-(chloromethyl)-2-fluorobenzene

Descripción

Contextualization within Halogenated Aromatic Compound Chemistry

Halogenated aromatic compounds are a cornerstone of organic chemistry, widely utilized as intermediates and building blocks in the synthesis of a vast array of functional molecules. The introduction of halogen atoms onto an aromatic ring significantly alters its electronic properties and reactivity.

The bromine atom provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. adpharmachem.com The chloromethyl group, a benzylic halide, is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Strategic Importance in Advanced Organic Synthesis Research

The strategic value of 1-bromo-3-(chloromethyl)-2-fluorobenzene lies in the differential reactivity of its functional groups. This allows for sequential and selective transformations, a crucial aspect of modern synthetic strategy. The C(sp²)-Br bond on the aromatic ring and the C(sp³)-Cl bond of the chloromethyl group can be addressed with different sets of reagents and reaction conditions.

A key application of such structures is in palladium-catalyzed cross-coupling reactions. Research on analogous compounds, such as 1-bromo-3-(chloromethyl)benzene, has demonstrated that highly selective coupling at the C(sp²)-Br bond can be achieved in the presence of the C(sp³)-Cl bond. nih.gov This selectivity is typically accomplished by using specific palladium catalysts and ligands, allowing for the arylation of the benzene (B151609) ring while leaving the chloromethyl group intact for subsequent functionalization. nih.gov This orthogonal reactivity is highly desirable as it enables the construction of complex diarylmethane substructures, which are prevalent in many biologically active compounds. nih.gov

The chloromethyl group can then be used to introduce other molecular fragments through nucleophilic substitution. This two-step functionalization strategy—cross-coupling at the bromine followed by substitution at the chloromethyl group—provides a powerful and flexible route to a diverse range of complex molecules that would be difficult to access through other means.

Overview of Current Research Trajectories and Gaps for this compound

Despite its clear potential as a synthetic intermediate, dedicated research focusing solely on this compound is notably scarce in peer-reviewed literature. The compound is primarily available through chemical suppliers, where it is listed as a building block for organic synthesis. scbt.comboroncore.combuyersguidechem.com This suggests that its use is likely embedded within larger, proprietary synthetic programs in the pharmaceutical and agrochemical industries, rather than being a subject of academic investigation in its own right.

The primary research trajectory for compounds of this class involves their application as versatile intermediates. The current research landscape for related halogenated aromatics is heavily focused on the development of new catalytic methods for selective C-H functionalization and cross-coupling reactions.

A significant research gap exists in the fundamental characterization and reaction profiling of this compound. There is a lack of published studies detailing:

Optimized and scalable synthetic routes to the compound itself.

A systematic exploration of its reactivity in a broad range of transformations.

Detailed spectroscopic and crystallographic data.

Its application in the reported synthesis of specific, publicly disclosed target molecules.

The absence of this foundational research in the public domain highlights an opportunity for academic and industrial researchers to explore the full synthetic potential of this and other similarly polysubstituted halogenated aromatic compounds. Such studies would not only broaden the toolbox of synthetic chemists but could also pave the way for the discovery of new bioactive molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLBOTQKXUSZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608492 | |

| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786652-60-6 | |

| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1 Bromo 3 Chloromethyl 2 Fluorobenzene

Precursor-Based Synthesis Pathways

The construction of the target molecule often proceeds by a stepwise functionalization of a simpler benzene (B151609) derivative. The order of introduction of the bromo, fluoro, and chloromethyl groups is critical to achieving the desired 1,2,3-substitution pattern.

Halogenation of Fluorotoluene Derivatives

One logical approach begins with a fluorotoluene precursor, followed by halogenation. Starting with 2-fluorotoluene (B1218778), the synthetic challenge lies in introducing a bromine atom at the correct position. The fluorine and methyl groups are both ortho-, para-directing activators, which complicates regioselective bromination.

Direct bromination of 2-fluorotoluene would likely yield a mixture of isomers, including 4-bromo-2-fluorotoluene (B1265965) and 6-bromo-2-fluorotoluene, with the desired 3-bromo isomer being a minor product due to steric hindrance between the substituents. A more viable strategy might involve starting with 3-methyl-2-fluoroaniline, performing a Sandmeyer-type reaction to introduce the bromine, and then functionalizing the methyl group.

Subsequent conversion of the methyl group on a bromofluorotoluene intermediate into a chloromethyl group is typically achieved through a free-radical halogenation. This reaction is usually initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) and uses a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Table 1: Illustrative Conditions for Related Halogenation Reactions

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Fluorobenzene | Bromine | Aluminum or Iron Halide | 1-Bromo-4-fluorobenzene (major) | google.com |

Chloromethylation Strategies

An alternative strategy involves introducing the chloromethyl group onto a pre-existing bromo-fluoro benzene skeleton, such as 1-bromo-2-fluorobenzene (B92463). The primary method for this transformation is the Blanc chloromethylation reaction. researchgate.net This electrophilic aromatic substitution typically employs formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). researchgate.netthieme-connect.dedur.ac.uk

The directing effects of the substituents on 1-bromo-2-fluorobenzene are crucial. Both fluorine and bromine are ortho-, para-directing, but deactivating. The fluorine atom is a stronger directing group than bromine. Therefore, the electrophile (the chloromethyl cation or its equivalent) would be directed primarily to the positions para and ortho to the fluorine atom. This would lead to the formation of 1-bromo-4-(chloromethyl)-2-fluorobenzene (B1527285) as the major product, making the synthesis of the desired 1-bromo-3-(chloromethyl)-2-fluorobenzene isomer via this direct route inefficient. dur.ac.uk

Table 2: General Conditions for Blanc Chloromethylation

| Aromatic Substrate | Reagent(s) | Catalyst | Potential Byproducts | Reference |

|---|---|---|---|---|

| Benzene | Paraformaldehyde, HCl | Zinc(II) Chloride | Diaryl-methanes | thieme-connect.de |

Stereoselective Synthesis of this compound Precursors

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are critical for creating complex chiral derivatives or for synthesizing precursors where controlling the spatial arrangement of atoms is necessary. The development of methods to construct fluorinated chiral quaternary carbon centers is an area of active research. nih.gov

One approach involves the organocatalytic asymmetric synthesis of α,α-chlorofluoro carbonyl compounds. For instance, racemic α-chloroaldehydes can be fluorinated with high enantioselectivity using N-fluorosuccinimide (NFSI) in the presence of a chiral organocatalyst. nih.gov These resulting optically active α,α-chlorofluoro aldehydes can then be transformed into a variety of molecules containing a fluorinated chiral quaternary carbon center through nucleophilic substitution. nih.gov While not a direct synthesis of the target compound's precursors, this methodology highlights a sophisticated strategy for creating complex, stereochemically rich building blocks that could be elaborated into specifically substituted aromatic systems.

Catalytic Systems in the Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and scope of synthetic routes toward halogenated aromatic compounds. Both transition metals and small organic molecules can serve as effective catalysts.

Transition Metal-Catalyzed Routes

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct catalytic synthesis of this compound is not widely reported, related transformations highlight potential strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, could be employed to assemble the substituted aromatic ring from simpler, functionalized precursors. For example, a suitably protected chloromethyl-containing boronic acid could be coupled with a dibromofluorobenzene derivative.

Furthermore, palladium-catalyzed C-H activation and fluorination represent an emerging strategy. nih.gov In these reactions, a directing group on the aromatic substrate guides the palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a fluorine atom from an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov Such a strategy could potentially be adapted to introduce the fluorine atom at a late stage in the synthesis with high regioselectivity.

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for facilitating key synthetic transformations, often with high levels of stereocontrol. In the context of synthesizing precursors for fluorinated compounds, organocatalysts have proven highly effective.

As mentioned previously, chiral amine catalysts can mediate the highly enantioselective fluorination of α-chloroaldehydes. nih.gov This process typically involves the formation of a transient enamine from the aldehyde and the catalyst, which then reacts with an electrophilic fluorine source. The chiral environment provided by the catalyst directs the approach of the fluorinating agent, leading to one enantiomer in excess. nih.gov Such strategies are invaluable for the synthesis of chiral building blocks that can be used in the pharmaceutical and agrochemical industries. nih.gov

Advanced Synthetic Techniques and Scalability Considerations

Flow Chemistry Methodologies for this compound Production

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater control over reaction parameters. sioc-journal.cnresearchgate.net These features are particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side-product formation. rsc.orgwuxiapptec.com

Step 1: Continuous Flow Bromination of 2-Fluorotoluene

The selective bromination of an activated aromatic ring like 2-fluorotoluene can be effectively translated into a continuous flow process. In a hypothetical flow setup, streams of 2-fluorotoluene and a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst, would be continuously pumped and mixed in a microreactor or a packed-bed reactor. guidechem.com The enhanced temperature control within a flow reactor is crucial for managing the exothermicity of the bromination reaction and improving regioselectivity. rsc.org

| Parameter | Proposed Flow Condition | Rationale |

| Reactants | 2-Fluorotoluene, N-Bromosuccinimide (NBS) | NBS is a safer and easier to handle brominating agent compared to liquid bromine. |

| Catalyst | Solid-supported acid catalyst | Facilitates catalyst recovery and reuse, aligning with green chemistry principles. |

| Solvent | Acetonitrile or Dichloromethane | To ensure homogeneity and appropriate reaction temperature. |

| Reactor Type | Packed-Bed Reactor (PBR) | High surface area to volume ratio for efficient heat and mass transfer. |

| Temperature | 50-80 °C | Optimized for reaction rate and selectivity. |

| Residence Time | 5-20 minutes | Significantly shorter than typical batch reaction times. |

This continuous process would allow for rapid production of the 2-bromo-6-fluorotoluene (B73676) intermediate with potentially higher purity and yield compared to batch methods.

Step 2: Continuous Flow Chloromethylation of 2-Bromo-6-fluorotoluene

The chloromethylation of aromatic compounds, often carried out using reagents like paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, can be a hazardous operation in batch due to the formation of the highly carcinogenic bis(chloromethyl) ether. researchgate.netdur.ac.uk A flow chemistry approach can significantly mitigate these risks by generating the reactive chloromethylating agent in-situ and immediately consuming it. google.com

| Parameter | Proposed Flow Condition | Rationale |

| Reactants | 2-Bromo-6-fluorotoluene, Paraformaldehyde, Hydrogen Chloride (gas) | In-situ generation of the chloromethylating agent. |

| Catalyst | Zinc Chloride or a solid-supported Lewis acid | To promote the electrophilic aromatic substitution. |

| Solvent | Acetic Acid or Dichloromethane | To dissolve reactants and facilitate the reaction. |

| Reactor Type | Gas-Liquid-Solid Flow Reactor | To handle the multiphasic reaction mixture. |

| Temperature | 60-90 °C | To ensure a sufficient reaction rate. |

| Pressure | 1-5 bar | To maintain a single phase for the liquid components and control the HCl concentration. |

The scalability of such a flow process would involve "numbering-up" or "scaling-out," where multiple reactors are run in parallel, rather than increasing the size of a single reactor. This approach maintains the optimal heat and mass transfer characteristics of the small-scale system. wuxiapptec.com

Sustainable Synthesis Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several sustainable strategies can be envisioned.

Atom Economy and Waste Reduction:

A key aspect of sustainable synthesis is maximizing atom economy. The choice of reagents and catalysts plays a crucial role. For the bromination step, using elemental bromine offers 100% atom economy for the bromine atom, but NBS is often preferred for its handling safety. In a sustainable protocol, the succinimide (B58015) byproduct from NBS could be recovered and recycled.

For the chloromethylation step, traditional methods often generate significant amounts of acidic waste. The use of a recyclable, solid-supported Lewis acid catalyst would simplify purification and reduce waste streams. google.com

Alternative Reagents and Catalysts:

Research into more environmentally benign chloromethylation procedures is ongoing. One approach involves replacing traditional Lewis acids with less toxic and more recoverable alternatives. For instance, the use of acidic ionic liquids as both solvent and catalyst has been explored for chloromethylation reactions. google.com These can offer advantages in terms of catalyst recycling and reduced volatile organic compound (VOC) emissions.

Another sustainable approach is the use of visible-light-induced chlorination of the methyl group of 2-bromo-6-fluorotoluene using a milder chlorinating agent like N,N-dichloroacetamide. mdpi.com This method avoids the use of harsh acidic conditions and hazardous formaldehyde derivatives.

| Sustainable Approach | Application to Synthesis | Potential Benefits |

| Recyclable Catalysts | Use of solid-supported acid for bromination and Lewis acid for chloromethylation. | Simplified product purification, reduced catalyst waste, potential for continuous processes. |

| Alternative Solvents | Exploration of greener solvents like ionic liquids or supercritical fluids. | Reduced VOC emissions, potential for enhanced reaction rates and selectivity. |

| Photocatalysis | Visible-light-induced chlorination of the methyl group of a suitable precursor. | Milder reaction conditions, avoidance of hazardous reagents like formaldehyde and strong acids. mdpi.com |

| Process Intensification | Combining reaction and separation steps in a single unit operation. | Reduced equipment footprint, lower energy consumption, and increased process efficiency. |

By integrating these advanced synthetic techniques and sustainable protocols, the production of this compound can be envisioned as a more efficient, safer, and environmentally responsible process, aligning with the future direction of the chemical industry.

Reaction Chemistry and Mechanistic Elucidation of 1 Bromo 3 Chloromethyl 2 Fluorobenzene

Nucleophilic Substitution Reactions Involving 1-Bromo-3-(chloromethyl)-2-fluorobenzene

The structure of this compound presents two primary locations for nucleophilic attack: the sp²-hybridized carbons of the aromatic ring and the sp³-hybridized benzylic carbon of the chloromethyl group. The reactivity at these sites is mechanistically distinct. Aryl halides, such as the bromo- and fluoro- substituents on the ring, are generally unreactive toward classical SN1 or SN2 reactions, whereas benzylic halides are notably reactive. quora.comquora.com

Reactivity at the Benzylic Chloromethyl Position (SN1/SN2 Considerations)

The chloromethyl group provides a highly reactive site for nucleophilic substitution. As a primary benzylic halide, it can react via both SN1 and SN2 mechanisms, with the operative pathway depending on the reaction conditions. stackexchange.comchemtopper.com

SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the benzylic carbon from the backside, displacing the chloride ion. masterorganicchemistry.com The primary nature of the carbon atom results in low steric hindrance, making the SN2 pathway kinetically accessible. libretexts.org

SN1 Mechanism: This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize both the departing leaving group and the resulting carbocation intermediate. khanacademy.org The SN1 reaction proceeds through a stepwise mechanism. The rate-determining step is the loss of the chloride leaving group to form a primary benzylic carbocation. masterorganicchemistry.com This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. This stabilization lowers the activation energy for its formation, making the SN1 pathway competitive despite the primary nature of the halide. stackexchange.com

The choice between SN1 and SN2 pathways can be directed by the reaction conditions:

To favor SN2: Use a strong nucleophile (e.g., CN⁻, RS⁻, N₃⁻) in a solvent like acetone (B3395972) or DMF.

To favor SN1: Use a weak nucleophile that is also the solvent (solvolysis), such as ethanol (B145695) or water.

Intermolecular and Intramolecular Nucleophilic Cyclization Reactions

The dual reactivity of this compound allows for sequential reactions that can lead to cyclic products. An initial intermolecular nucleophilic substitution at the benzylic position can introduce a functional group that subsequently participates in an intramolecular cyclization by attacking the aromatic ring.

For example, reaction with a bifunctional nucleophile like an amino alcohol (H₂N-R-OH) could first displace the benzylic chloride. The newly installed substituent then contains a nucleophilic hydroxyl or amino group that, under appropriate conditions (e.g., with a strong base to deprotonate the nucleophile), could attack the C-Br position via an intramolecular SNAr reaction to form a new heterocyclic ring fused to the benzene (B151609) core. Transition-metal catalysis, particularly with palladium or copper, is often employed to facilitate such intramolecular arylations, which are crucial steps in the synthesis of complex heterocyclic systems from ortho-halobenzyl halide precursors. researchgate.net

Electrophilic Aromatic Substitution Reactions of this compound

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring dictate the position of attack for an incoming electrophile by influencing the stability of the cationic intermediate (the sigma complex or Wheland intermediate). The directing effects of the three substituents are:

Fluorine (-F): Weakly deactivating, ortho, para-directing. libretexts.org

Bromine (-Br): Weakly deactivating, ortho, para-directing. libretexts.org

Chloromethyl (-CH₂Cl): Weakly deactivating, ortho, para-directing.

The available positions for substitution are C4, C5, and C6. The directing effects of the substituents combine to determine the regiochemical outcome:

Position C4 (para to -F, ortho to -CH₂Cl): This position is activated by both the fluorine and chloromethyl groups.

Position C5 (meta to all three groups): This position is generally the least favored.

Position C6 (ortho to -F and -Br): This position is activated by the fluorine and bromine but is the most sterically hindered due to its location between two halogen atoms.

Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C4 position . This position benefits from the para-directing effect of the fluorine atom and the ortho-directing effect of the chloromethyl group, and it is sterically accessible. Substitution at C6 is electronically plausible but sterically disfavored.

Oxidation and Reduction Pathways of this compound

Oxidation: The benzylic carbon of the chloromethyl group is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, will oxidize the side chain to a carboxylic acid. libretexts.org This would transform the chloromethyl group into a carboxyl group, yielding 2-bromo-6-fluoro-3-carboxybenzene. The aryl halides remain unaffected under these conditions.

Reduction: Several functional groups in the molecule can be targeted for reduction.

Hydrodebromination: The carbon-bromine bond can be selectively cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) or with other reducing agents. This would replace the bromine atom with hydrogen.

Reduction of the Benzylic Chloride: The chloromethyl group can also be reduced to a methyl group under catalytic hydrogenation conditions.

Complete Ring Reduction: Under more forcing conditions, such as high-pressure hydrogen gas with a rhodium or ruthenium catalyst, the aromatic ring itself can be reduced to a cyclohexane (B81311) ring.

Cross-Coupling Reactions and Functionalization of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The different carbon-halogen bonds in this compound have distinct reactivities, allowing for selective functionalization. The general order of reactivity for aryl halides in oxidative addition to Pd(0) is C-I > C-Br > C-Cl >> C-F. The benzylic C-Cl bond can also be reactive but typically requires different catalytic systems than those used for aryl bromides.

Therefore, the C-Br bond is the most reactive site for standard cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.govwikipedia.org Research on the closely related compound 1-bromo-3-(chloromethyl)benzene has shown that highly selective Suzuki-Miyaura coupling can be achieved at the C(sp²)-Br bond while leaving the C(sp³)-Cl bond intact. nih.gov Using a catalyst system of Pd(OAc)₂ with a phosphine (B1218219) ligand like PCy₃·HBF₄ allows for the efficient formation of a new C-C bond at the bromine-substituted position. nih.gov

The following table, adapted from studies on a similar substrate, illustrates the potential scope of the Suzuki-Miyaura reaction for this compound. nih.govresearchgate.net

| Entry | Arylboronic Acid Partner | Product | Anticipated Yield |

|---|---|---|---|

| 1 | Phenylboronic acid | 3-(Chloromethyl)-2-fluoro-1,1'-biphenyl | High |

| 2 | 4-Methylphenylboronic acid | 3-(Chloromethyl)-2-fluoro-4'-methyl-1,1'-biphenyl | Excellent |

| 3 | 4-Methoxyphenylboronic acid | 3-(Chloromethyl)-2-fluoro-4'-methoxy-1,1'-biphenyl | Excellent |

| 4 | 4-Fluorophenylboronic acid | 3-(Chloromethyl)-2,4'-difluoro-1,1'-biphenyl | Good |

| 5 | 2-Thiopheneboronic acid | 2-(3-(Chloromethyl)-2-fluorophenyl)thiophene | Good |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. The presence of the C(sp²)–Br bond allows for selective coupling, often leaving the C(sp³)–Cl bond of the chloromethyl group intact. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester. For substrates like this compound, the Suzuki-Miyaura reaction provides an efficient method for the synthesis of biaryl compounds. nih.govnih.gov The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. Studies on similar dihalogenated hydrocarbons have shown that high selectivity for the C(sp²)–Br bond can be achieved using specific catalyst systems, such as Pd(OAc)₂ with a phosphine ligand like PCy₃·HBF₄. nih.gov This selectivity is crucial for preserving the chloromethyl functionality for subsequent transformations. nih.gov The reaction conditions are generally mild, making it compatible with a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of substituted alkenes. The reaction of this compound with various alkenes would lead to the formation of 3-(chloromethyl)-2-fluoro-substituted stilbenes and other vinylarenes. The stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. mdpi.com

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling of this compound would yield 1-(alkynyl)-3-(chloromethyl)-2-fluorobenzene derivatives, which are useful intermediates in organic synthesis. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.gov This reaction is known for its high functional group tolerance and the ability to form C-C bonds with a variety of organozinc partners, including alkyl, aryl, and alkenylzinc reagents. nih.gov The application of Negishi coupling to this compound would allow for the introduction of diverse substituents at the 1-position.

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent, catalyzed by a palladium complex. This method is particularly useful for the synthesis of complex molecules due to its tolerance of a wide range of functional groups. The reaction of this compound with various organostannanes would provide access to a broad array of substituted aromatic compounds.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Pd catalyst, Base | Biaryls |

| Heck | Alkenes | Pd catalyst, Base | Substituted Alkenes |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkynes |

| Negishi | Organozinc reagents | Pd or Ni catalyst | Substituted Arenes |

| Stille | Organostannane reagents | Pd catalyst | Substituted Arenes |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann reaction, provide an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org This reaction typically requires high temperatures. organic-chemistry.org More modern variations of the Ullmann reaction can be used to form C-N, C-O, and C-S bonds. organic-chemistry.org

In the context of this compound, a copper-catalyzed Ullmann-type reaction could be employed to couple it with nucleophiles such as amines, phenols, or thiols. The reactivity of aryl bromides in these reactions is generally higher than that of aryl chlorides, suggesting that selective coupling at the C-Br bond is feasible. nih.gov

Other Transition Metal-Catalyzed Processes for C-C, C-N, C-O Bond Formation

Beyond palladium and copper, other transition metals can catalyze a variety of bond-forming reactions. For instance, nickel catalysts are often used in cross-coupling reactions and can sometimes offer different reactivity or selectivity compared to palladium. Iron-catalyzed cross-coupling reactions have also emerged as a more economical and environmentally friendly alternative.

Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for the formation of C-N bonds. This reaction could be applied to this compound to introduce a wide range of primary and secondary amines, leading to the synthesis of N-aryl compounds. Similarly, related palladium-catalyzed methods exist for the formation of C-O bonds through coupling with alcohols or phenols.

Radical-Mediated Transformations of this compound

Aryl halides can undergo transformations involving radical intermediates. These reactions can be initiated by radical initiators or through photoredox catalysis. For instance, under certain conditions, the C-Br bond of this compound could be homolytically cleaved to generate an aryl radical. This radical species could then participate in various reactions, such as addition to multiple bonds or hydrogen atom abstraction.

Copper-catalyzed reactions involving radical intermediates have also been developed. For example, a copper/photoredox dual catalytic system can be used for the coupling of alkyl bromides with trifluoromethyl groups, proceeding through an alkyl radical intermediate. princeton.edu While this specific example involves an alkyl bromide, similar principles could potentially be applied to activate the C-Br bond in this compound for certain transformations.

Metalation Reactions and Organometallic Intermediates

The bromo group of this compound is amenable to metalation reactions, leading to the formation of valuable organometallic intermediates.

Grignard Reagents: Treatment of this compound with magnesium metal in an anhydrous ether solvent would lead to the formation of the corresponding Grignard reagent, 3-(chloromethyl)-2-fluorophenylmagnesium bromide. mnstate.edu The C-Br bond is significantly more reactive towards magnesium than the C-Cl or C-F bonds, ensuring selective formation of the Grignard reagent at the bromine-substituted position. walisongo.ac.idreddit.com This organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.edu

Organolithium Compounds: Reaction of this compound with a strong organolithium base, such as n-butyllithium or s-butyllithium, at low temperatures can result in either lithium-halogen exchange or deprotonation. Lithium-halogen exchange at the C-Br bond would generate 3-(chloromethyl)-2-fluorophenyllithium. This organolithium species is also a powerful nucleophile and can be used in reactions with various electrophiles. The conditions for these reactions must be carefully controlled to avoid side reactions, such as attack at the chloromethyl group.

Table 2: Metalation Reactions and Resulting Intermediates

| Reaction Type | Reagent | Intermediate Formed | Subsequent Reactivity |

|---|---|---|---|

| Grignard Formation | Magnesium (Mg) | 3-(chloromethyl)-2-fluorophenylmagnesium bromide | Nucleophilic addition and substitution |

| Lithium-Halogen Exchange | Organolithium (e.g., n-BuLi) | 3-(chloromethyl)-2-fluorophenyllithium | Nucleophilic addition and substitution |

Derivatization and Structural Modifications of 1 Bromo 3 Chloromethyl 2 Fluorobenzene

Synthesis of Analogues with Varied Halogen Substitution Patterns

The synthesis of analogues of 1-bromo-3-(chloromethyl)-2-fluorobenzene with different halogen substitutions is a key area of interest for creating diverse chemical libraries for various applications. While specific research on the direct varied halogenation of this compound is not extensively detailed in publicly available literature, the synthesis of related halogenated aromatic compounds provides insight into potential synthetic routes.

For instance, the synthesis of the precursor, 1-bromo-3-fluorobenzene, can be achieved through the bromination of fluorobenzene. This reaction typically employs a Lewis acid catalyst, such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3), and results in a mixture of isomers, with 1-bromo-4-fluorobenzene being the major product. The separation of the desired 1-bromo-3-fluorobenzene isomer can be challenging due to the close boiling points of the isomers.

Further halogenation of the this compound scaffold would likely proceed via electrophilic aromatic substitution. The directing effects of the existing substituents (bromo, chloromethyl, and fluoro groups) would influence the position of the incoming halogen. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, and the chloromethyl group is a weak ortho-, para-director. The interplay of these directing effects and the steric hindrance would determine the regioselectivity of such reactions.

Elaboration of the Chloromethyl Group into Diverse Functionalities

The chloromethyl group in this compound is a highly reactive functional handle that can be readily converted into a wide array of other functionalities through nucleophilic substitution reactions. This versatility allows for the introduction of diverse chemical moieties, significantly expanding the molecular diversity of the derivatives.

The benzylic chloride is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common transformations include:

Synthesis of Alcohols and Ethers: Reaction with hydroxide ions (e.g., from sodium hydroxide) would yield the corresponding benzyl alcohol. Alkoxide nucleophiles (e.g., sodium ethoxide) would lead to the formation of benzyl ethers.

Synthesis of Amines: Amines, both primary and secondary, can act as nucleophiles to displace the chloride, resulting in the formation of benzylamines.

Synthesis of Nitriles: The cyanide ion is an effective nucleophile for converting benzyl chlorides into benzyl cyanides, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Synthesis of Thioethers and Thiols: Thiolate nucleophiles can be used to introduce sulfur-containing functional groups.

Regioselective Functionalization Studies of the Aromatic Ring

The aromatic ring of this compound offers opportunities for regioselective functionalization, primarily through reactions that differentiate between the C-Br bond and the C-H bonds of the ring. One of the most powerful methods for achieving such selectivity is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Research has demonstrated the highly selective cross-coupling of the C(sp²)-Br bond in chloromethyl bromobenzene derivatives with various arylboronic acids. nih.gov This selectivity is achieved by using a specific catalytic system, typically consisting of a palladium source like palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine (B1218219) ligand such as tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄). nih.gov This method allows for the formation of a new carbon-carbon bond at the position of the bromine atom while leaving the chloromethyl group and the fluorine atom intact.

The reaction is generally carried out in a biphasic solvent system, such as toluene and water, in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov The high selectivity for the C-Br bond over the C-Cl bond of the chloromethyl group is a key advantage of this methodology.

The following interactive data table summarizes the results of Suzuki-Miyaura coupling reactions between 1-bromo-3-(chloromethyl)benzene (a closely related substrate) and various arylboronic acids, which illustrates the scope and efficiency of this transformation. nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylphenylboronic acid | 3'-(Chloromethyl)-4-methyl-1,1'-biphenyl | 95 |

| 2 | 4-Methoxyphenylboronic acid | 3'-(Chloromethyl)-4-methoxy-1,1'-biphenyl | 92 |

| 3 | 4-Fluorophenylboronic acid | 3'-(Chloromethyl)-4-fluoro-1,1'-biphenyl | 85 |

| 4 | 4-Chlorophenylboronic acid | 4-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 88 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3'-(Chloromethyl)-4-(trifluoromethyl)-1,1'-biphenyl | 73 |

| 6 | Phenylboronic acid | 3-(Chloromethyl)-1,1'-biphenyl | 90 |

| 7 | 2-Methylphenylboronic acid | 3'-(Chloromethyl)-2-methyl-1,1'-biphenyl | 82 |

| 8 | Naphthalen-2-ylboronic acid | 2-(3'-(Chloromethyl)-[1,1'-biphenyl]-2-yl)naphthalene | 86 |

This selective functionalization provides a powerful tool for synthesizing a wide range of biphenyl derivatives, which are important structural motifs in medicinal chemistry and materials science.

Design and Synthesis of Complex Polycyclic Scaffolds Incorporating this compound Moieties

The derivatized products of this compound can serve as advanced intermediates for the construction of more complex, polycyclic molecular architectures. The Suzuki-Miyaura coupling products, for instance, introduce an additional aromatic ring, which can then be subjected to further transformations to create fused ring systems.

While specific literature detailing the use of this compound in the synthesis of complex polycyclic scaffolds is limited, the general strategies for building such systems often rely on intramolecular cyclization reactions. For example, if the chloromethyl group is first converted to a nucleophilic or electrophilic center, it could potentially react with a substituent on the newly introduced aryl group from a Suzuki coupling to form a new ring.

Furthermore, the remaining C-H bonds on the aromatic rings can be targeted for C-H activation/functionalization reactions, which is a modern and efficient strategy for building molecular complexity. The unique electronic environment of the fluorinated and substituted biphenyl core could influence the regioselectivity of such cyclization reactions.

The development of synthetic routes to polycyclic aromatic hydrocarbons (PAHs) and other complex scaffolds is an active area of research due to their applications in materials science, particularly in the field of organic electronics. The tailored synthesis of such molecules often begins with versatile, functionalized building blocks like this compound.

Applications of 1 Bromo 3 Chloromethyl 2 Fluorobenzene in Advanced Chemical Synthesis

Utilization as a Versatile Synthetic Building Block in Complex Molecular Architectures

No specific examples or detailed research findings could be located that describe the utilization of 1-Bromo-3-(chloromethyl)-2-fluorobenzene as a building block in the synthesis of complex molecular architectures. General information about similar fluorinated aromatic compounds suggests they are valuable in medicinal chemistry and materials science, but specific data for the target compound is absent.

Role as a Key Intermediate in Investigational Pharmaceutical Synthesis

While a patent from Sanofi-Aventis is associated with the compound's CAS number, the specific details of its role as a key intermediate in any investigational pharmaceutical synthesis are not detailed in the available search results. guidechem.com

Precursor in Heterocyclic Compound Synthesis

There is no available scientific literature detailing the use of this compound as a specific precursor for the synthesis of heterocyclic compounds.

Building Block for Biaryl Derivatives

Information regarding the application of this compound as a building block for creating biaryl derivatives is not present in the available research data.

Employment in Agrochemical Research and Development

No patents or research articles were found that specifically document the employment of this compound in the field of agrochemical research and development.

Computational and Theoretical Investigations of 1 Bromo 3 Chloromethyl 2 Fluorobenzene

Quantum Chemical Calculations of Molecular Reactivity and Energetics

Currently, there is a lack of published studies detailing quantum chemical calculations specifically for 1-bromo-3-(chloromethyl)-2-fluorobenzene. Such calculations are fundamental to understanding a molecule's behavior. Typically, these investigations would involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine key electronic and energetic properties.

Hypothetically, a computational study on this molecule would likely generate data such as:

| Calculated Property | Potential Significance |

| HOMO-LUMO Energies | Indicates the molecule's susceptibility to nucleophilic or electrophilic attack and its overall kinetic stability. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. |

| Thermochemical Data (Enthalpy of Formation, Gibbs Free Energy) | Determines the thermodynamic stability of the molecule and potential reaction products. |

Without dedicated research, these crucial parameters for this compound remain uncharacterized.

Prediction and Validation of Reaction Mechanistic Pathways

Detailed theoretical predictions and validations of reaction mechanistic pathways involving this compound have not been reported in the scientific literature. The molecule possesses multiple reactive sites, including the C-Br bond, the C-Cl bond of the chloromethyl group, and the aromatic ring itself, suggesting a rich and complex reactivity profile.

Potential reactions amenable to computational investigation include:

Nucleophilic Substitution: Elucidating the preference for SN1 versus SN2 pathways at the chloromethyl group, and the relative reactivity of the C-Cl versus C-Br bonds under various nucleophilic conditions.

Metal-Catalyzed Cross-Coupling Reactions: Modeling reactions such as Suzuki or Buchwald-Hartwig couplings at the C-Br position to understand ligand effects, oxidative addition, and reductive elimination steps.

Electrophilic Aromatic Substitution: Predicting the regioselectivity of further substitution on the benzene (B151609) ring, influenced by the directing effects of the existing bromo, chloromethyl, and fluoro substituents.

Computational studies would be invaluable in mapping the potential energy surfaces for these reactions, identifying the most likely pathways and products.

Advanced Modeling of Transition States and Intermediates

A thorough computational investigation of this compound's reactivity would necessitate the advanced modeling of transition states and intermediates. As no specific reaction pathways have been computationally explored, there is no available data on the geometries, energies, or vibrational frequencies of transition states or intermediates related to this compound.

Such modeling is critical for:

Determining Reaction Kinetics: The energy barrier of a transition state is directly related to the reaction rate.

Validating Mechanistic Hypotheses: The identification of stable intermediates can lend support to a proposed reaction mechanism.

Techniques like synchronous transit-guided quasi-newton (STQN) methods are typically employed to locate transition state structures, followed by frequency calculations to confirm their nature.

Elucidation of Structure-Reactivity Relationships and Selectivity

The scientific literature does not currently contain studies focused on the structure-reactivity relationships and selectivity of this compound from a computational standpoint. The interplay between the three different substituents (bromo, chloromethyl, and fluoro) is expected to significantly influence the molecule's reactivity and the selectivity of its reactions.

A systematic computational analysis could explore:

| Investigated Relationship | Research Question |

| Substituent Effects | How do the electron-withdrawing/donating properties of the substituents influence the reactivity of the C-Br and C-Cl bonds? |

| Regioselectivity | In reactions involving the aromatic ring, what is the predicted site of attack, and how is this governed by the existing substituents? |

| Chemoselectivity | Under conditions where both the C-Br and C-Cl bonds can react, which is preferentially targeted and why? |

Quantitative structure-activity relationship (QSAR) models could also be developed, though this would require a dataset of related compounds and their experimentally determined reactivities.

Conformational Analysis and Stereochemical Considerations

There are no published conformational analyses or detailed stereochemical investigations of this compound. While the benzene ring is planar, the rotation around the Ar-CH2Cl bond allows for different conformations.

A computational conformational analysis would typically involve:

Potential Energy Scan: Rotating the chloromethyl group to identify energy minima and maxima.

Geometry Optimization: Optimizing the geometries of the identified stable conformers.

Energy Calculation: Determining the relative energies of the conformers to predict their population distribution at a given temperature.

While significant stereochemical complexity is not expected for the parent molecule, such analyses are foundational for understanding its interactions with chiral reagents or catalysts in stereoselective reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Bromo-3-(chloromethyl)-2-fluorobenzene?

- Methodological Answer : A common approach involves bromination of chloromethyl-substituted fluorobenzene precursors. For example, halogen exchange reactions using brominating agents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media can selectively introduce bromine at the desired position. Purification typically involves fractional distillation or column chromatography with hexane/ethyl acetate gradients to isolate the product .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm substitution patterns. For instance, the fluorine environment in the 2-position will show distinct coupling constants (~245–260 ppm in ¹⁹F NMR). GC-MS with electron ionization (EI) at 70 eV can verify molecular ion peaks (m/z ~208–210) and fragmentation patterns .

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodological Answer : Due to its halogenated structure, use PPE (gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents to prevent exothermic decomposition. First-aid protocols recommend immediate washing with water for skin/eye exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How does solvent polarity influence the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 mechanisms, favoring substitution at the chloromethyl group. Non-polar solvents may promote competing elimination pathways. Controlled experiments with deuterated solvents (e.g., DMF-d₇ vs. toluene-d₈) can track kinetic isotope effects to validate mechanisms .

Q. How can contradictory yields in Suzuki-Miyaura cross-coupling reactions using this compound be resolved?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂ with SPhos ligands) and pre-activate boronic esters to mitigate steric hindrance from the chloromethyl group. Monitor reaction progress via TLC (silica, hexane:EtOAc 4:1) and adjust equivalents of base (e.g., K₂CO₃ vs. CsF) to enhance coupling efficiency .

Q. What analytical strategies address discrepancies in reported melting points or boiling points for this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) under inert gas can resolve polymorphic variations. Compare data with structurally analogous compounds (e.g., 1-Bromo-4-chloro-2-fluorobenzene, bp ~234°C) to identify outliers. Contamination by residual solvents (e.g., DCM) can depress observed melting points, necessitating rigorous drying under vacuum .

Q. How can computational modeling predict reactivity trends for this compound in multi-step syntheses?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potentials to predict electrophilic attack sites. Compare HOMO-LUMO gaps with experimental data to validate models. For example, the electron-withdrawing fluorine at the 2-position lowers LUMO energy, enhancing reactivity toward nucleophiles .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?

- Analysis : Discrepancies may arise from trace moisture or impurities. For instance, hydroxide ions in aqueous bases can hydrolyze the chloromethyl group to form benzyl alcohol derivatives. Conduct stability studies under anhydrous conditions (e.g., using molecular sieves) and characterize degradation products via LC-MS to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.